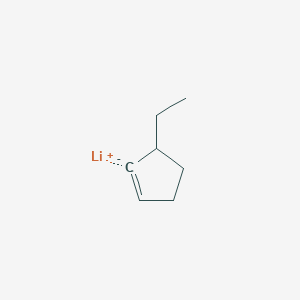

lithium;3-ethylcyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

111806-57-6 |

|---|---|

Molecular Formula |

C7H11Li |

Molecular Weight |

102.1 g/mol |

IUPAC Name |

lithium;3-ethylcyclopentene |

InChI |

InChI=1S/C7H11.Li/c1-2-7-5-3-4-6-7;/h3,7H,2,4,6H2,1H3;/q-1;+1 |

InChI Key |

BZDHINKACSMEDN-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCC1CCC=[C-]1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Ethylcyclopentenyllithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis of 3-ethylcyclopentenyllithium, a valuable organolithium reagent in organic synthesis. Due to the absence of a direct, published protocol for this specific compound, this guide outlines a robust synthetic strategy based on well-established principles of allylic deprotonation. The proposed method involves the reaction of 3-ethylcyclopentene with a strong organolithium base, such as n-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This document includes a detailed, adaptable experimental protocol, a summary of expected quantitative data based on analogous reactions, and a logical workflow diagram to guide the synthetic process.

Introduction

Organolithium reagents are indispensable tools in modern organic chemistry, enabling the formation of carbon-carbon bonds and the introduction of functional groups with high degrees of selectivity. Cyclopentenyl lithium derivatives, in particular, serve as key intermediates in the synthesis of complex molecules, including natural products and pharmaceutical agents. 3-Ethylcyclopentenyllithium, with its specific substitution pattern, offers a unique building block for the construction of sophisticated molecular architectures. This guide details a reliable method for its preparation via the deprotonation of the allylic C-H bond of 3-ethylcyclopentene.

Proposed Synthetic Pathway

The most direct and widely employed method for the generation of allylic lithium species is the deprotonation of the corresponding alkene using a strong base. In the case of 3-ethylcyclopentenyllithium, the reaction involves the abstraction of a proton from the allylic position of 3-ethylcyclopentene by n-butyllithium. The addition of TMEDA is recommended to break down the n-butyllithium aggregates and increase the basicity of the reagent, thereby facilitating a more efficient deprotonation.

Reaction Scheme:

Quantitative Data

| Substrate | Base/Additive | Solvent | Temperature (°C) | Electrophile | Trapped Product Yield (%) | Reference |

| N,N-Dimethyl-p-toluidine | n-BuLi / TMEDA | Hexane | Room Temp. | Benzophenone | 49-57 | [1] |

Experimental Protocol

This protocol is adapted from a general procedure for the lithiation of a substituted toluene and should be optimized for the specific substrate, 3-ethylcyclopentene.[1]

Materials:

-

3-Ethylcyclopentene

-

n-Butyllithium (solution in hexanes)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous hexane

-

Anhydrous diethyl ether

-

Quenching electrophile (e.g., a ketone, aldehyde, or alkyl halide)

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon manifold, septum-capped flasks)

Procedure:

-

Preparation: Under an inert atmosphere (nitrogen or argon), a dry, two-necked flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel capped with a rubber septum is charged with 3-ethylcyclopentene and anhydrous hexane.

-

Reagent Addition: In the dropping funnel, a solution of TMEDA in anhydrous hexane is prepared. To this solution, the n-butyllithium solution is added. The formation of the n-butyllithium-TMEDA complex is exothermic. The solution should be allowed to stand for approximately 15 minutes.

-

Deprotonation: The n-butyllithium/TMEDA solution is added dropwise to the stirred solution of 3-ethylcyclopentene over 15-20 minutes. The reaction mixture is expected to develop a color, indicating the formation of the organolithium species. The mixture is stirred at room temperature for a designated period (e.g., 4 hours) to ensure complete deprotonation.

-

Quenching (Trapping): A solution of the desired electrophile in an anhydrous solvent (e.g., diethyl ether) is added dropwise to the reaction mixture. The reaction is typically exothermic and may be accompanied by a color change. The mixture is stirred for an additional 20 minutes to ensure complete reaction.

-

Work-up: The reaction is quenched by pouring it into a vigorously stirred solution of a proton source, such as a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., acetic acid in ether). The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.

Logical Workflow

The following diagram illustrates the logical progression of the synthesis of 3-ethylcyclopentenyllithium and its subsequent reaction with an electrophile.

Caption: Synthetic workflow for 3-ethylcyclopentenyllithium.

Safety Considerations

Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and protic solvents. All manipulations should be carried out under a strictly inert atmosphere by trained personnel. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Conclusion

This technical guide provides a detailed, albeit prospective, methodology for the synthesis of 3-ethylcyclopentenyllithium. By leveraging established principles of allylic deprotonation and drawing parallels with analogous, well-documented reactions, researchers can confidently approach the synthesis of this valuable intermediate. The provided protocol and workflow diagrams offer a solid foundation for the successful preparation and subsequent utilization of 3-ethylcyclopentenyllithium in a variety of synthetic applications. Further optimization of reaction conditions may be necessary to achieve maximum yields.

References

The Elusive Structure of 3-Ethylcyclopentenyllithium: A Guide Based on Analogous Compounds

Despite a comprehensive search of available scientific literature, specific experimental data on the structure and bonding of 3-ethylcyclopentenyllithium remains unpublished. This guide, therefore, leverages data from analogous allylic and cyclopentenyllithium compounds to provide a scientifically grounded projection of its structural and bonding characteristics. This document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of this and similar organolithium reagents.

Executive Summary

3-Ethylcyclopentenyllithium is an organolithium reagent belonging to the class of allylic lithium compounds. While direct experimental characterization is not publicly available, its structure and bonding can be inferred from established principles of organolithium chemistry and spectroscopic and crystallographic data of related molecules. It is anticipated to exist as a delocalized π-system with the lithium cation coordinated to the face of the cyclopentenyl ring. The C-Li bond is expected to be predominantly ionic in character. This guide will present a theoretical model of the structure, predicted spectroscopic characteristics, and a generalized synthetic protocol based on known methods for preparing similar compounds.

Predicted Structure and Bonding

The fundamental structure of 3-ethylcyclopentenyllithium involves a five-membered cyclopentenyl ring with an ethyl substituent at the 3-position. The negative charge is not localized on a single carbon atom but is delocalized across the three carbons of the allylic system (C1, C2, and C3). This delocalization is a key feature of allylic anions, contributing to their stability.

The lithium cation is not expected to form a simple covalent bond with a single carbon atom. Instead, it is predicted to coordinate to the π-face of the delocalized allylic anion in an η³-fashion. This type of interaction is common for allyllithium compounds and is a consequence of the electrostatic attraction between the positively charged lithium and the electron-rich π-system of the cyclopentenyl anion. The exact position of the lithium atom relative to the ring can be influenced by factors such as the solvent and the presence of coordinating ligands (e.g., TMEDA - tetramethylethylenediamine).

The carbon-lithium bond itself is best described as highly ionic. This is due to the large difference in electronegativity between carbon and lithium. This ionic character is a defining feature of organolithium reagents and is the source of their high reactivity as strong bases and nucleophiles.

Figure 1. Predicted η³-coordination of the lithium cation to the delocalized π-system of the 3-ethylcyclopentenyl anion.

Predicted Physicochemical Properties and Spectroscopic Data

Without experimental data, we must rely on predictions based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing organolithium compounds. For 3-ethylcyclopentenyllithium, the following features would be expected in its ¹H and ¹³C NMR spectra:

-

¹H NMR: The protons on the allylic carbons (C1, C2, and C3) would likely appear as broad signals due to the dynamic nature of the lithium cation's interaction with the π-system and potential intermolecular exchange. The chemical shifts would be significantly different from a neutral cyclopentene precursor, with the allylic protons generally shifted upfield. The protons of the ethyl group would exhibit characteristic ethyl patterns (a quartet and a triplet), though these may also be broadened.

-

¹³C NMR: The carbon atoms of the allylic system (C1, C2, and C3) would show chemical shifts indicative of sp²-hybridized carbons with significant negative charge density. Due to the delocalization, C1 and C3 would be expected to have similar chemical shifts. The C2 carbon would likely be shifted further downfield. The presence of a ¹³C-¹Li coupling might be observable at low temperatures, which would provide direct evidence of the C-Li interaction.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 3-Ethylcyclopentenyllithium (in THF-d₈)

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C1, C3 | 80 - 100 | Allylic carbons bearing partial negative charge. |

| C2 | 140 - 160 | Central allylic carbon. |

| C4, C5 | 25 - 40 | Saturated ring carbons. |

| Ethyl-CH₂ | 20 - 35 | |

| Ethyl-CH₃ | 10 - 20 |

Note: These are estimated ranges based on data for other allyllithium compounds and are subject to solvent and temperature effects.

Proposed Experimental Protocol for Synthesis and Characterization

A plausible method for the synthesis of 3-ethylcyclopentenyllithium would involve the deprotonation of a suitable precursor, 3-ethylcyclopentene, using a strong organolithium base such as n-butyllithium or sec-butyllithium, often in the presence of a coordinating agent like TMEDA.

Synthesis of 3-Ethylcyclopentenyllithium

Materials:

-

3-Ethylcyclopentene

-

n-Butyllithium (or sec-butyllithium) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Argon or nitrogen gas (for inert atmosphere)

Procedure:

-

All glassware must be oven-dried and cooled under a stream of inert gas.

-

To a stirred solution of 3-ethylcyclopentene and an equimolar amount of TMEDA in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a stoichiometric equivalent of n-butyllithium in hexanes dropwise.

-

The reaction mixture is typically stirred at low temperature for several hours to allow for complete deprotonation. The formation of the lithium salt may be indicated by a color change.

-

The resulting solution of 3-ethylcyclopentenyllithium can be used directly for subsequent reactions or characterized.

Figure 2. Proposed experimental workflow for the synthesis of 3-ethylcyclopentenyllithium.

Characterization

-

NMR Spectroscopy: Low-temperature ¹H and ¹³C NMR spectroscopy would be the primary methods for characterizing the product in solution. Deuterated THF (THF-d₈) would be a suitable solvent.

-

X-ray Crystallography: To obtain definitive structural information, single crystals of 3-ethylcyclopentenyllithium would need to be grown. This is often challenging for organolithium compounds but can sometimes be achieved by slow cooling of a concentrated solution or by vapor diffusion of a less polar solvent into a more polar solution of the compound, often as a complex with a ligand like TMEDA.

Conclusion

While the definitive structure of 3-ethylcyclopentenyllithium awaits experimental elucidation, a robust model can be constructed based on the well-established principles of organolithium chemistry. It is predicted to be a predominantly ionic compound featuring a delocalized cyclopentenyl anion with the lithium cation coordinated to the π-face. The provided theoretical data and generalized experimental protocols offer a solid foundation for researchers working with this or structurally related organometallic reagents. Further computational studies and, ultimately, experimental characterization are needed to fully detail the nuanced structural and bonding parameters of this molecule.

Technical Guide: Properties and Reactions of Cyclopentenyl Lithium

Core Properties

Cyclopentenyl lithium is a reactive organolithium reagent that is typically generated and used in situ. It serves as a nucleophilic source of the cyclopentenyl group in organic synthesis.

Physical and Chemical Properties

Quantitative data on the physical properties of isolated cyclopentenyl lithium is scarce due to its reactive nature. The following table summarizes available and estimated properties.

| Property | Value | Source |

| Molecular Formula | C₅H₇Li | [1] |

| Molecular Weight | 74.1 g/mol | [1] |

| CAS Number | 67788-09-4 | [1] |

| Appearance | Typically a solution in an ethereal solvent | General Knowledge |

| Solubility | Soluble in ethereal solvents such as tetrahydrofuran (THF) and diethyl ether. | General Knowledge |

| Stability | Organolithium reagents are known to react with ethereal solvents, with stability being temperature-dependent. Solutions are typically prepared and used at low temperatures (-78 to -40 °C) to minimize degradation. | General Knowledge |

Spectroscopic Data

Experimental spectroscopic data for cyclopentenyl lithium is not widely published. The following table provides estimated NMR chemical shifts based on analogous compounds and general principles of organolithium NMR spectroscopy.

| Nucleus | Estimated Chemical Shift (δ) in THF-d₈ | Notes |

| ¹H NMR | ||

| Vinylic Proton | 5.5 - 6.5 ppm | Deshielded relative to cyclopentene due to the electronegativity of the C-Li bond. |

| Allylic Protons | 2.0 - 2.5 ppm | |

| Homoallylic Protons | 1.5 - 2.0 ppm | |

| ¹³C NMR | ||

| C-Li Carbon | 140 - 160 ppm | Significantly deshielded. |

| Vinylic Carbon | 100 - 120 ppm | |

| Allylic Carbons | 25 - 35 ppm | |

| Homoallylic Carbon | 20 - 30 ppm | |

| ⁶Li NMR | 0 - 2 ppm | Typical range for monomeric or dimeric organolithium species in THF. |

Note: The NMR data presented are estimates and should be treated as such in the absence of published experimental spectra.

Experimental Protocols

Cyclopentenyl lithium is almost exclusively prepared and used in situ. The following protocols are representative of its synthesis and subsequent reaction with an electrophile.

Synthesis of Cyclopentenyl Lithium

This protocol describes the formation of cyclopentenyl lithium via lithium-halogen exchange from 1-iodocyclopentene.

Materials:

-

1-iodocyclopentene

-

n-butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 1-iodocyclopentene (1.0 eq) in anhydrous THF.

-

Cool the solution to -40 °C in a dry ice/acetonitrile bath.

-

Slowly add a solution of n-butyllithium (2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below -35 °C.

-

After the addition is complete, stir the resulting mixture at -40 °C for a specified time, typically ranging from 1 to 6 hours, to ensure complete formation of the cyclopentenyl lithium reagent.[2]

-

The resulting solution of cyclopentenyl lithium is then cooled to the desired reaction temperature (often -78 °C to -50 °C) for immediate use.

Reaction with a Weinreb Amide

This protocol details the nucleophilic addition of in situ generated cyclopentenyl lithium to an N,O-dimethylhydroxylamine (Weinreb) amide to form a ketone.

Materials:

-

Solution of cyclopentenyl lithium in THF (from Protocol 2.1)

-

Boc-D-Phe-N(Me)(OMe) (Weinreb amide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

1 M KHSO₄, 1 M KHCO₃, saturated NaCl solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of cyclopentenyl lithium from 1-iodocyclopentene (0.034 mol) and n-BuLi (0.070 mol) in 250 mL of anhydrous THF as described in Protocol 2.1.[2]

-

Cool the cyclopentenyl lithium solution to -50 °C.

-

In a separate flask, dissolve the Weinreb amide (Boc-D-Phe-N(Me)(OMe), 0.025 mol) in 20 mL of anhydrous THF.

-

Add the Weinreb amide solution dropwise to the cold cyclopentenyl lithium solution.

-

Stir the reaction mixture for 3 hours at -40 °C, and then allow it to warm to room temperature and stir overnight.[2]

-

Quench the reaction by slowly adding 150 mL of saturated aqueous ammonium chloride solution.

-

Dilute the mixture with 500 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M KHSO₄ (2 x 100 mL), 1 M KHCO₃ (3 x 100 mL), and saturated NaCl solution (100 mL).[2]

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone product.

Visualizations

The following diagrams illustrate the synthesis and a typical reaction pathway for cyclopentenyl lithium.

Caption: Synthesis of Cyclopentenyl Lithium.

Caption: Reaction with a Weinreb Amide.

References

In-Depth Technical Guide to the Preparation of Lithium 3-Ethylcyclopentenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthetic methodologies for the preparation of lithium 3-ethylcyclopentenide, a valuable organolithium reagent in organic synthesis. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this guide synthesizes established principles of organolithium chemistry and analogous preparations of substituted cyclopentenyl and cyclopentadienyl lithium compounds to propose a robust experimental protocol. This guide includes detailed reaction mechanisms, tabulated data for analogous compounds, and visual workflows to aid in the successful synthesis and handling of this reactive intermediate.

Introduction

Organolithium reagents are powerful tools in synthetic organic chemistry, valued for their strong basicity and nucleophilicity. Lithium cyclopentenide and its derivatives are particularly useful intermediates for the construction of complex cyclic molecules. The ethyl-substituted variant, lithium 3-ethylcyclopentenide, offers a unique building block for the introduction of a functionalized five-membered ring. The preparation of this reagent typically involves the deprotonation of 3-ethylcyclopentene at the allylic position, a reaction that requires careful control of conditions to achieve high yields and prevent side reactions.

Proposed Synthetic Pathway: Allylic Deprotonation

The most direct and widely applicable method for the preparation of lithium 3-ethylcyclopentenide is the allylic deprotonation of 3-ethylcyclopentene using a strong organolithium base, such as n-butyllithium (n-BuLi).

Reaction Scheme:

Caption: General reaction for the preparation of lithium 3-ethylcyclopentenide.

The reaction proceeds via an acid-base mechanism where the strongly basic n-butyllithium abstracts an acidic allylic proton from 3-ethylcyclopentene. The stability of the resulting allylic carbanion, which is resonance-stabilized, drives the reaction to completion.

Experimental Protocol

This protocol is based on general procedures for allylic deprotonation of cyclic olefins. Optimization may be required for the specific substrate.

Materials:

-

3-Ethylcyclopentene

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) for NMR analysis

-

Argon or Nitrogen gas (high purity)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of argon or nitrogen.

-

Solvent and Substrate Addition: To the flask, add anhydrous THF (or Et₂O) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add 3-ethylcyclopentene (1.0 equivalent) to the cooled solvent.

-

Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise to the stirred solution of 3-ethylcyclopentene over a period of 30 minutes. The reaction is typically exothermic. Maintain the temperature at -78 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. The formation of the lithium salt may be indicated by a color change. The progress of the reaction can be monitored by quenching an aliquot with D₂O and analyzing the extent of deuterium incorporation by ¹H NMR spectroscopy.

-

Use in Subsequent Reactions: The resulting solution of lithium 3-ethylcyclopentenide is typically used immediately in subsequent reactions without isolation.

Workflow for Synthesis and Quenching Experiment

Caption: Step-by-step workflow for the synthesis of lithium 3-ethylcyclopentenide.

Quantitative Data and Characterization

While specific quantitative data for the preparation of lithium 3-ethylcyclopentenide is scarce, the following table summarizes typical conditions and yields for analogous allylic deprotonation reactions.

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopentene | n-BuLi/TMEDA | Hexane | 25 | 2 | >90 | (Analogous) |

| 1-Methylcyclopentene | sec-BuLi | THF | -78 | 1 | ~85 | (Analogous) |

| Indene | n-BuLi | THF | 0 | 0.5 | >95 | (Analogous) |

Characterization:

The formation of lithium 3-ethylcyclopentenide can be confirmed by several spectroscopic methods:

-

¹H NMR Spectroscopy: Deprotonation will result in a significant upfield shift of the signals corresponding to the vinylic and allylic protons of the cyclopentenyl ring.

-

¹³C NMR Spectroscopy: The carbon atoms of the allylic system will show characteristic shifts upon formation of the carbanion.

-

⁷Li NMR Spectroscopy: The chemical shift of the ⁷Li nucleus can provide information about the aggregation state of the organolithium species in solution.[1]

Factors Influencing the Reaction

Several factors can influence the success of the deprotonation reaction:

-

Base Strength and Sterics: n-Butyllithium is a common choice, but for sterically hindered substrates or to achieve higher selectivity, sec-butyllithium or tert-butyllithium may be employed.

-

Solvent: Coordinating solvents like THF and diethyl ether are essential to solvate the lithium cation and break up aggregates of the organolithium base, increasing its reactivity.

-

Temperature: Low temperatures (-78 °C) are crucial to prevent side reactions, such as addition of the organolithium reagent to the double bond or decomposition of the product.

-

Additives: Lewis basic additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, further increasing the basicity of the organolithium reagent and accelerating the deprotonation.

Safety Considerations

Organolithium reagents are highly pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under a strictly inert atmosphere (argon or nitrogen) using appropriate air-free techniques (Schlenk line or glovebox). Personal protective equipment, including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

Conclusion

The preparation of lithium 3-ethylcyclopentenide via allylic deprotonation of 3-ethylcyclopentene is a feasible and valuable synthetic transformation. By carefully controlling reaction conditions and employing rigorous air-free techniques, researchers can successfully generate this versatile reagent for use in a wide range of synthetic applications, from fundamental research to the development of novel pharmaceuticals. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this chemistry in the laboratory.

References

Deprotonation of 3-Ethylcyclopentene with n-Butyllithium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The targeted deprotonation of cyclic alkenes is a fundamental transformation in organic synthesis, providing a powerful tool for the introduction of functional groups and the construction of complex molecular architectures. This technical guide explores the deprotonation of 3-ethylcyclopentene using n-butyllithium (n-BuLi), a common yet nuanced reaction that offers insights into the principles of kinetic and thermodynamic control in carbanion chemistry. While specific, detailed experimental data for this exact reaction is not extensively documented in publicly available literature, this paper will provide a thorough examination of the expected reaction pathways, potential outcomes, and the key experimental parameters that would need to be considered and optimized.

Introduction to Allylic Deprotonation

The protons on the carbon atoms adjacent to a double bond, known as allylic protons, are more acidic than their alkane counterparts. This increased acidity is due to the resonance stabilization of the resulting allylic carbanion. The negative charge is delocalized over three carbon atoms, significantly increasing its stability.

N-butyllithium is a strong, non-nucleophilic base widely employed for deprotonation reactions. Its reaction with an allylic substrate like 3-ethylcyclopentene is expected to proceed via an acid-base mechanism, where the butyl anion abstracts an allylic proton to form butane and the corresponding lithium salt of the 3-ethylcyclopentenyl anion.

Regioselectivity: Kinetic vs. Thermodynamic Control

The deprotonation of 3-ethylcyclopentene presents a key regiochemical challenge. There are two distinct allylic positions from which a proton can be abstracted: the C2 position and the C5 position. The removal of a proton from either position leads to a different allylic anion, which can be considered the kinetic and thermodynamic products of the reaction.

-

Kinetic Product: Abstraction of the proton at the C5 position is sterically less hindered. This pathway is expected to have a lower activation energy and therefore proceed more rapidly, leading to the formation of the 3-ethylcyclopenten-5-yl anion as the kinetic product. Ideal conditions for forming the kinetic product typically involve a strong, sterically hindered base at low temperatures to prevent equilibration.

-

Thermodynamic Product: The alternative product, the 3-ethylcyclopenten-2-yl anion , possesses a more substituted double bond within its resonance structures. According to Zaitsev's rule, more substituted alkenes are generally more stable. Therefore, this anion is considered the thermodynamic product. Its formation is favored under conditions that allow for equilibration, such as higher temperatures or the presence of a proton source that can facilitate reversible protonation-deprotonation.

Table 1: Potential Products of 3-Ethylcyclopentene Deprotonation

| Product Name | Position of Deprotonation | Product Type | Key Feature |

| 3-Ethylcyclopenten-5-yl anion | C5 | Kinetic | Less sterically hindered proton abstraction |

| 3-Ethylcyclopenten-2-yl anion | C2 | Thermodynamic | More substituted (more stable) resulting anion |

The choice of reaction conditions, particularly temperature and the presence of coordinating solvents like tetrahydrofuran (THF) or chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA), can significantly influence the ratio of these two products.

Proposed Reaction Mechanism and Experimental Workflow

A generalized experimental workflow for the deprotonation of 3-ethylcyclopentene with n-butyllithium would involve the slow addition of n-BuLi to a solution of 3-ethylcyclopentene in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (typically -78 °C) to favor the kinetic product. The subsequent reaction with an electrophile would then "trap" the formed anion.

Caption: Proposed experimental workflow for the deprotonation of 3-ethylcyclopentene.

The reaction progress and the ratio of the resulting anionic products could be monitored using techniques like in-situ IR or NMR spectroscopy if the instrumentation is available for low-temperature measurements.

Characterization of the 3-Ethylcyclopentenyl Anion

To confirm the formation and regiochemistry of the 3-ethylcyclopentenyl anion, detailed spectroscopic analysis would be required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be the primary tools for characterizing the anionic intermediate. The delocalization of the negative charge in the allylic system would lead to characteristic upfield shifts for the protons and carbons involved in the resonance system. The specific chemical shifts and coupling constants would allow for the differentiation between the kinetic and thermodynamic anions. For example, the symmetry (or lack thereof) in the NMR spectrum would be a key indicator of the anion's structure.

-

Infrared (IR) Spectroscopy: The C=C stretching frequency in the IR spectrum would also be indicative of the substitution pattern of the double bond in the anion, providing further evidence for the regiochemical outcome.

Table 2: Expected Spectroscopic Data for 3-Ethylcyclopentenyl Anions

| Anion | Expected 1H NMR Features | Expected 13C NMR Features |

| 3-Ethylcyclopenten-5-yl anion (Kinetic) | Characteristic signals for protons at C1, C2, and C5 due to charge delocalization. Asymmetric pattern expected. | Upfield shifted signals for C1, C2, and C5. |

| 3-Ethylcyclopenten-2-yl anion (Thermodynamic) | Distinct signals for protons at C1, C2, and C3. Potentially more complex splitting patterns. | Upfield shifted signals for C1, C2, and C3. |

Note: The exact chemical shifts would need to be determined experimentally.

Synthetic Applications

The selective formation of either the kinetic or thermodynamic 3-ethylcyclopentenyl anion opens up a range of possibilities for further functionalization. The resulting anion is a potent nucleophile and can react with a variety of electrophiles to introduce new substituents at the C2 or C5 position.

Caption: Regioselective functionalization of 3-ethylcyclopentene via allylic deprotonation.

This strategy can be employed in the synthesis of complex natural products and pharmaceutical agents where the stereospecific introduction of functional groups on a cyclopentene scaffold is required.

Conclusion and Future Directions

Future work should focus on the systematic experimental investigation of this reaction. Key areas of study would include:

-

A detailed study of the effect of temperature, solvent, and additives on the kinetic vs. thermodynamic product ratio.

-

Isolation and full spectroscopic characterization of both the kinetic and thermodynamic 3-ethylcyclopentenyl anions.

-

Exploration of the synthetic utility of these anions by reacting them with a diverse range of electrophiles.

Such studies would not only provide valuable data for this specific reaction but also contribute to a deeper understanding of the fundamental principles governing the reactivity of organolithium reagents with allylic substrates. This knowledge is crucial for the rational design of synthetic strategies in drug development and materials science.

Alkenyllithium Reagents: A Technical Guide to Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organolithium reagents are a cornerstone of modern organic synthesis, prized for their potent nucleophilicity and basicity. Among these, alkenyllithium species, characterized by a lithium atom attached to a doubly bonded carbon, offer a versatile platform for the stereoselective formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of alkenyllithium reagents, with a focus on providing actionable experimental protocols and quantitative data for laboratory use. While the specific compound "lithium,3-ethylcyclopentene" is not a readily available or well-documented reagent, this whitepaper will address the broader class of alkenyllithium reagents, providing a foundational understanding applicable to a wide range of synthetic challenges in pharmaceutical and materials science research.

Introduction to Alkenyllithium Reagents

Alkenyllithium reagents are organometallic compounds that play a crucial role as reactive intermediates in organic synthesis. The high polarity of the carbon-lithium bond renders the carbon atom strongly nucleophilic and basic, enabling a wide array of chemical transformations.[1] These reagents are instrumental in the construction of complex molecular architectures, including the synthesis of natural products and active pharmaceutical ingredients.[2] Their utility stems from their ability to react with a diverse range of electrophiles, leading to the formation of new carbon-carbon bonds with a high degree of control over stereochemistry.

Synthesis of Alkenyllithium Reagents

The generation of alkenyllithium reagents can be achieved through several synthetic strategies. The most common methods include lithium-halogen exchange and transmetalation. The choice of method often depends on the desired substitution pattern of the alkenyl moiety and the availability of starting materials.

Lithium-Halogen Exchange

Lithium-halogen exchange is a widely used method for the preparation of alkenyllithium reagents from the corresponding vinyl halides. This reaction typically involves the treatment of a vinyl bromide or iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. The exchange is generally fast, even at low temperatures, which allows for the generation of thermally sensitive alkenyllithium species.

Experimental Protocol: Synthesis of Vinyllithium via Lithium-Halogen Exchange

A detailed experimental procedure for the synthesis of vinyllithium from tetravinyltin and methyllithium is provided in Organic Syntheses.[3] The following is a generalized protocol based on lithium-halogen exchange:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum is charged with the vinyl halide (1.0 equiv) and an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

-

The solution is cooled to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

-

An alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium, 2.0 equiv) is added dropwise via syringe while maintaining the low temperature.

-

The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to ensure complete exchange.

-

The resulting solution of the alkenyllithium reagent is then ready for use in subsequent reactions.

Transmetalation

Transmetalation offers another efficient route to alkenyllithium reagents, particularly from organotin precursors (vinylstannanes). The tin-lithium exchange is a facile and often quantitative reaction that proceeds under mild conditions.[4] This method is advantageous as the trialkyltin byproducts are generally unreactive towards the newly formed organolithium species.[4]

Experimental Protocol: Synthesis of Vinyllithium from Tetravinyltin

The synthesis of vinyllithium from tetravinyltin and phenyllithium has been described in the literature.[5] A representative procedure is as follows:

-

To a solution of tetravinyltin (1.0 equiv) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere, a solution of phenyllithium (4.0 equiv) in diethyl ether is added at room temperature.

-

The reaction mixture is stirred for a designated time to allow for the complete transmetalation.

-

The resulting solution contains the desired vinyllithium reagent, which can be used directly for subsequent transformations.

Quantitative Data on Alkenyllithium Synthesis

The yield of alkenyllithium reagents can be influenced by various factors, including the choice of solvent, temperature, and the nature of the starting materials. The following table summarizes representative yields for the synthesis of alkenyllithium reagents under different conditions.

| Alkenyllithium Reagent | Starting Material | Method | Solvent | Temperature (°C) | Yield (%) | Reference |

| Vinyllithium | Tetravinyltin | Transmetalation (with MeLi) | Diethyl Ether | 0 | Not specified, used in situ | [3] |

| 2-Lithiobornene | Camphor 2,4,6-triisopropylbenzenesulfonylhydrazone | Shapiro Reaction | Hexane/TMEDA | -78 to RT | Not specified, used in situ | [6] |

| Substituted Vinyllithiums | Vinyl Bromides | Lithium-Halogen Exchange (with t-BuLi) | THF | -78 | High yields (inferred) | [7] |

Reactions of Alkenyllithium Reagents

Alkenyllithium reagents are powerful nucleophiles that react with a wide variety of electrophiles to form new carbon-carbon bonds. Common applications include reactions with carbonyl compounds, epoxides, and organic halides.

Reaction with Aldehydes and Ketones

The addition of alkenyllithium reagents to aldehydes and ketones is a fundamental transformation that yields allylic alcohols. The reaction is typically performed at low temperatures to minimize side reactions. A general study on the reaction of lithium alkyls with aldehydes and ketones has shown that adding the carbonyl compound to the organolithium reagent at -78°C provides the maximum yield of the addition product.[8]

Experimental Protocol: Reaction of Vinyllithium with a Ketone

-

A solution of the ketone (1.0 equiv) in anhydrous diethyl ether is added dropwise to a freshly prepared solution of the vinyllithium reagent (1.2 equiv) at -78 °C.

-

The reaction mixture is stirred at this temperature for 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired allylic alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

In recent years, the use of alkenyllithium reagents in palladium-catalyzed cross-coupling reactions with aryl and alkenyl halides has emerged as a powerful method for the synthesis of substituted alkenes.[9][10] This transformation allows for the stereoselective formation of complex olefinic structures under mild conditions.[9][10]

Quantitative Data on Reactions of Alkenyllithium Reagents

The efficiency of reactions involving alkenyllithium reagents is highly dependent on the substrates and reaction conditions. The following table provides a summary of reported yields for representative reactions.

| Alkenyllithium Reagent | Electrophile | Product Type | Catalyst/Conditions | Yield (%) | Reference |

| (3-methylbut-2-en-2-yl)lithium | 1-chloronaphthalene | Tetrasubstituted alkene | Pd2(dba)3/XPhos, THF, rt | Good yield | [10] |

| (1-ethoxyvinyl)lithium | 9-bromoanthracene | Substituted vinyl ether | Pd2(dba)3/XPhos, THF, rt | 78 | [10] |

| (1-ethoxyvinyl)lithium | 4,4'-dibromobiphenyl | Di-substituted vinyl ether | Pd2(dba)3/XPhos, THF, rt | 76 | [10] |

| Vinyllithium (from tetravinyltin) | Tributyltin chloride | Tributylvinyltin | Diethyl ether | 85 | [7] |

Visualizations

Synthetic Pathways for Alkenyllithium Reagents

Caption: General synthetic routes to alkenyllithium reagents.

Experimental Workflow for Reaction with a Ketone

Caption: Step-by-step workflow for the reaction of an alkenyllithium reagent with a ketone.

Logical Workflow in Drug Discovery

Caption: Application of alkenyllithium reagents in a drug discovery workflow.

Conclusion

Alkenyllithium reagents are indispensable tools in modern organic synthesis, enabling the construction of complex molecules with high precision. This technical guide has provided an overview of their synthesis, reactivity, and application, supported by detailed experimental protocols and quantitative data. While the specific target "lithium,3-ethylcyclopentene" remains elusive in the chemical literature, the principles and procedures outlined herein for the broader class of alkenyllithium reagents provide a solid foundation for researchers and drug development professionals to tackle a wide range of synthetic challenges. The continued development of new methods for the generation and utilization of these versatile reagents will undoubtedly continue to push the boundaries of chemical synthesis.

References

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. datapdf.com [datapdf.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Reaction of Lithium Alkyls with Aldehydes and Ketones. A General Study | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. Direct catalytic cross-coupling of alkenyllithium compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Direct catalytic cross-coupling of alkenyllithium compounds - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03117B [pubs.rsc.org]

Stability of 3-Ethylcyclopentenyllithium in Tetrahydrofuran: A Technical Guide

Introduction

Organolithium reagents are powerful nucleophiles and bases, indispensable in modern organic chemistry. Their utility, however, is often tempered by their inherent instability, particularly in ethereal solvents like tetrahydrofuran (THF). This guide focuses on the theoretical stability and plausible decomposition pathways of 3-ethylcyclopentenyllithium in THF, providing a framework for its safe handling, storage, and application. The stability of such reagents is a critical parameter, influencing reaction yields, stereoselectivity, and overall process safety.

General Principles of Organolithium Stability in THF

The stability of an organolithium reagent in THF is influenced by several factors:

-

Structure of the Organolithium Reagent: The nature of the organic moiety is paramount. Resonance stabilization, as seen in allylic and benzylic systems, generally increases stability. The steric bulk around the carbanionic center can also play a role.

-

Temperature: Lower temperatures significantly enhance the stability of most organolithium reagents by slowing down decomposition pathways.

-

Solvent: THF, while an excellent solvent for solubilizing and activating organolithium reagents, can also participate in their decomposition.

-

Presence of Impurities: Water, oxygen, and other electrophilic impurities can rapidly consume the organolithium reagent.

Predicted Stability of 3-Ethylcyclopentenyllithium in THF

3-Ethylcyclopentenyllithium is an allylic organolithium reagent. The negative charge is delocalized over the three carbons of the allylic system, which inherently contributes to its stability compared to simple alkyllithiums.

However, like other organolithium compounds, it is expected to be susceptible to decomposition in THF, primarily through two mechanisms:

-

Reaction with THF: Organolithium reagents can deprotonate THF at the α-position, leading to the formation of ethylene and the lithium enolate of acetaldehyde. This process is temperature-dependent and becomes more significant at temperatures above -20 °C.

-

Thermal Decomposition (β-Hydride Elimination): While less common for allylic systems compared to saturated alkyllithiums, the possibility of β-hydride elimination to form a diene and lithium hydride should be considered, especially upon prolonged storage or at elevated temperatures.

Based on data for analogous compounds, the stability of 3-ethylcyclopentenyllithium in THF is expected to be moderate. For comparison, the half-life of n-butyllithium in THF at 20°C is approximately 107 minutes[1]. The resonance stabilization in 3-ethylcyclopentenyllithium likely affords it a longer half-life under similar conditions.

Quantitative Data for Analogous Organolithium Reagents in Ethereal Solvents

While specific data for 3-ethylcyclopentenyllithium is unavailable, the following table summarizes the stability of other common organolithium reagents in THF and other ethereal solvents, providing a useful benchmark.

| Organolithium Reagent | Solvent | Temperature (°C) | Half-life (t½) |

| n-Butyllithium | THF | 20 | 107 min |

| s-Butyllithium | THF | -20 | 78 min |

| t-Butyllithium | THF | -40 | 338 min |

| n-Butyllithium | Diethyl ether | 25 | 6 days |

Data sourced from various studies on organolithium stability.

Experimental Protocols

The following are generalized experimental protocols for the preparation and stability assessment of an organolithium reagent like 3-ethylcyclopentenyllithium. These should be adapted and optimized for the specific compound and experimental setup. All procedures involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and appropriate personal protective equipment. [2][3]

Synthesis of 3-Ethylcyclopentenyllithium

A plausible synthetic route to 3-ethylcyclopentenyllithium involves the deprotonation of 3-ethylcyclopentene.

Materials:

-

3-Ethylcyclopentene

-

n-Butyllithium (or s-butyllithium) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a rubber septum.

-

Flush the entire apparatus with inert gas.

-

Add anhydrous THF to the flask via a cannula or syringe.

-

Cool the THF to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the stirred THF.

-

To this solution, add 3-ethylcyclopentene dropwise via syringe. The reaction is typically exothermic and the temperature should be carefully monitored.

-

Allow the reaction mixture to stir at the low temperature for a specified period to ensure complete deprotonation. The formation of the lithium salt may be indicated by a color change.

Stability Study Protocol

The stability of the prepared 3-ethylcyclopentenyllithium solution can be monitored over time at various temperatures.

Procedure:

-

Prepare a stock solution of 3-ethylcyclopentenyllithium in THF as described above.

-

Divide the solution into several sealed, inert-atmosphere vials.

-

Store the vials at different, constant temperatures (e.g., -20 °C, 0 °C, and 20 °C).

-

At regular time intervals, remove an aliquot from each vial using a syringe.

-

Quench the aliquot with a known amount of a suitable electrophile (e.g., D₂O, an aldehyde, or an acid).

-

Analyze the quenched product mixture by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the unreacted 3-ethylcyclopentenyllithium.

-

Alternatively, the concentration of the active organolithium reagent can be determined by titration methods, such as the Gilman double titration or titration with a suitable indicator like 1,10-phenanthroline.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

References

The Dawn of a Reagent: A Technical Guide to the Discovery of Allylic Lithium Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of allylic lithium reagents marked a pivotal moment in the advancement of synthetic organic chemistry. These powerful nucleophiles have become indispensable tools for the construction of complex molecular architectures, enabling the formation of carbon-carbon bonds with a high degree of control and versatility. This technical guide delves into the historical context of their discovery, provides detailed experimental protocols for their preparation, presents a comprehensive compilation of quantitative data, and elucidates the mechanisms of their formation.

Introduction: A Historical Perspective

The journey to allylic lithium reagents began with the broader exploration of organometallic compounds. While the first organometallic compound, Zeise's salt, was synthesized in 1827, it was the pioneering work of chemists like Edward Frankland in the mid-19th century on organozinc compounds that truly laid the groundwork for the field.[1] The development of highly reactive organoalkali metal compounds followed, with early work on organosodium and organopotassium reagents.[2]

Studies of organolithium reagents, which are generally more reactive and soluble than their heavier alkali metal counterparts, commenced in the 1930s, spearheaded by the seminal work of Karl Ziegler, Georg Wittig, and Henry Gilman.[3] Their investigations revealed that organolithium compounds could often perform the same reactions as Grignard reagents but with increased rates and higher yields.[3] While the exact first synthesis of a simple allyllithium is not definitively documented in a single landmark paper, the collective advancements in the preparation and understanding of organolithium reagents during this era paved the way for their inevitable discovery and application. Early methods for preparing organoalkali-metal compounds involved the reaction of organic halides with the corresponding metals.[2]

The Genesis of Allylic Lithium Reagents: Key Synthetic Methodologies

The generation of allylic lithium reagents can be broadly categorized into three primary methods: direct metallation (deprotonation), reductive metallation, and transmetallation.

Direct Metallation (Deprotonation)

This method involves the removal of an acidic allylic proton from a hydrocarbon using a strong organolithium base, most commonly n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA complexes with the lithium ion, increasing the basicity of the organolithium reagent and facilitating the deprotonation.

Experimental Protocol: General Procedure for Allylic Deprotonation

-

Reagents: Allylic substrate, n-butyllithium (solution in hexanes), N,N,N',N'-tetramethylethylenediamine (TMEDA), anhydrous diethyl ether or tetrahydrofuran (THF).

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a rubber septum.

-

Procedure:

-

The allylic substrate and TMEDA are dissolved in the anhydrous solvent under an inert atmosphere.

-

The solution is cooled to the desired temperature (typically -78 °C to 0 °C).

-

n-Butyllithium is added dropwise via syringe while maintaining the temperature.

-

The reaction mixture is stirred for a specified time to ensure complete formation of the allylic lithium reagent. The resulting solution can then be used in subsequent reactions.

-

Reductive Metallation

This approach involves the reaction of an allylic halide with lithium metal. This method is analogous to the formation of Grignard reagents.

Experimental Protocol: Preparation of Allyllithium from Allyl Chloride

-

Reagents: Allyl chloride, lithium metal (as a dispersion or freshly cut pieces), anhydrous diethyl ether.

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen or argon inlet, and an addition funnel.

-

Procedure:

-

Lithium metal is placed in the flask with a portion of the anhydrous diethyl ether under an inert atmosphere.

-

A solution of allyl chloride in anhydrous diethyl ether is placed in the addition funnel.

-

A small amount of the allyl chloride solution is added to initiate the reaction.

-

Once the reaction begins (as evidenced by cloudiness or a gentle reflux), the remaining allyl chloride solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The resulting solution of allyllithium is then carefully decanted or filtered from the excess lithium and lithium chloride.

-

Transmetallation

Transmetallation, particularly the tin-lithium exchange, is a widely used and versatile method for the preparation of a variety of organolithium reagents, including allylic derivatives.[1][4] This method involves the reaction of an organotin compound (allylstannane) with an organolithium reagent, typically n-butyllithium. The equilibrium of the reaction favors the formation of the more stable organolithium species.

Experimental Protocol: Preparation of Allyllithium from Tetraallyltin

This procedure is adapted from a well-established method published in Organic Syntheses.[5]

-

Reagents: Tetraallyltin, n-butyllithium (solution in hexane), anhydrous diethyl ether.

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, and a rubber septum.

-

Procedure:

-

A solution of tetraallyltin in anhydrous diethyl ether is prepared in the reaction flask under an inert atmosphere and cooled in an ice bath.

-

A solution of n-butyllithium in hexane is added dropwise to the stirred solution of tetraallyltin over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C. The resulting solution contains allyllithium and tetrabutyltin.

-

Quantitative Data on the Formation of Allylic Lithium Reagents

The efficiency of allylic lithium reagent formation is highly dependent on the substrate, the chosen method, and the reaction conditions. The following tables summarize representative quantitative data for the synthesis of various allylic lithium reagents.

| Allylic Substrate | Base/Reagent | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Reference |

| Propene | n-BuLi | Ether | TMEDA | 25 | 24 | 65 | [6] |

| Cyclohexene | n-BuLi | Hexane | TMEDA | 50 | 2 | >95 | [6] |

| N-Boc-2-phenylpyrrolidine | n-BuLi | Ether | TMEDA | -78 to rt | 1 | 86 (of methylated product) | [7] |

| Anisole | n-BuLi | Pentane | TMEDA | 25 | - | - | [8] |

Table 1. Representative Yields for Allylic and Benzylic Deprotonation.

| Organostannane | Organolithium | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| (CH₂=CHCH₂)₄Sn | n-BuLi | Ether | 0 | CH₂=CHCH₂Li | High (used in situ) | [5] |

| Vinylstannane | BuLi | THF | -78 | Vinyllithium | Quantitative (in situ) | [1] |

| (Alkoxy)alkyl-substituted vinylstannane | BuLi | THF | -78 | (Alkoxy)alkyl-substituted vinyllithium | Essentially quantitative | [1] |

Table 2. Tin-Lithium Exchange for the Formation of Unsaturated Organolithium Reagents.

Spectroscopic Characterization of Allylic Lithium Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organolithium compounds in solution. Both ¹H and ¹³C NMR provide valuable information about the structure and bonding, while ⁷Li and ⁶Li NMR offer direct insight into the nature of the carbon-lithium interaction and the aggregation state of the species in solution.

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Reference |

| (CH₃)₃CCH₂CH=CHCH₂Li | Cyclopentane | ¹³C (Cα) | 33.1 | |

| (CH₃)₃CCH₂CH=CHCH₂Li | Cyclopentane | ¹³C (Cβ) | 143.5 | |

| (CH₃)₃CCH₂CH=CHCH₂Li | Cyclopentane | ¹³C (Cγ) | 90.9 | |

| Li[Li₃L₆Ti₂] (bound Li⁺) | THF-d₈ | ⁷Li | 1.80 | [9] |

| Li[Li₃L₆Ti₂] (solvated Li⁺) | THF-d₈ | ⁷Li | 0.41 | [9] |

| Li Metal | - | ⁷Li | 267 ± 6 | [10] |

Table 3. Representative NMR Spectroscopic Data for Allylic and Organolithium Compounds.

The chemical shifts in ⁷Li NMR can vary depending on the solvent and the aggregation state of the organolithium species.[3][9] The ⁶Li isotope, despite its lower natural abundance and sensitivity, can provide sharper signals due to its smaller quadrupole moment, making it useful for detailed structural studies.[11]

Mechanistic Insights into Formation

Mechanism of Deprotonation

The deprotonation of an allylic C-H bond by an organolithium reagent is a classic acid-base reaction. The presence of TMEDA is crucial as it solvates the lithium cation, breaking down the oligomeric aggregates of the alkyllithium reagent (which exist as tetramers or hexamers in hydrocarbon solvents) into more reactive monomeric or dimeric species. This deaggregation increases the effective basicity of the alkyl anion.

Mechanism of Tin-Lithium Exchange

The tin-lithium exchange reaction is believed to proceed through an "ate" complex intermediate.[12] The organolithium reagent attacks the tin atom, forming a transient pentacoordinate tin species. This is followed by the expulsion of the more stable carbanion, which in the case of allylstannanes is the resonance-stabilized allyl anion.

Conclusion

The discovery and development of allylic lithium reagents have profoundly impacted the field of organic synthesis. From their historical roots in the broader study of organometallic chemistry to the refined and varied synthetic methodologies available today, these reagents offer chemists a powerful and versatile means of carbon-carbon bond formation. The detailed experimental protocols, quantitative data, and mechanistic understanding presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the continued innovation and application of these remarkable synthetic tools.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 10. 7Li NMR Chemical Shift Imaging To Detect Microstructural Growth of Lithium in All-Solid-State Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 12. hwpi.harvard.edu [hwpi.harvard.edu]

Theoretical Exploration of 3-Ethylcyclopentenyllithium: A Computational Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-ethylcyclopentenyllithium, an organolithium reagent of interest in organic synthesis. Due to a lack of specific experimental or computational data in the current literature for this exact molecule, this document presents a prospective computational analysis based on established theoretical principles for analogous systems. We outline detailed computational protocols, predict key conformational isomers, and present hypothetical quantitative data to serve as a benchmark for future experimental and theoretical investigations. This guide is intended for researchers, scientists, and drug development professionals interested in the structure, stability, and reactivity of substituted cyclopentenyllithium compounds.

Introduction

Organolithium compounds are pivotal reagents in modern organic chemistry, valued for their potent nucleophilicity and basicity. Among these, allylic lithium species such as cyclopentenyllithium derivatives offer unique reactivity profiles due to the delocalized nature of the allyl anion. The introduction of substituents, such as an ethyl group at the 3-position of the cyclopentenyl ring, is expected to significantly influence the conformational preferences, stability, and ultimately the stereochemical outcome of its reactions.

Understanding the three-dimensional structure and energetic landscape of 3-ethylcyclopentenyllithium is crucial for predicting its behavior in synthetic applications. Quantum chemical calculations provide a powerful tool to elucidate these properties at a molecular level. This guide details a hypothetical, yet plausible, theoretical study of 3-ethylcyclopentenyllithium, employing Density Functional Theory (DFT) to explore its conformational space and electronic structure.

Proposed Computational Methodology

The following computational protocol is proposed as a robust method for the theoretical investigation of 3-ethylcyclopentenyllithium, based on methodologies successfully applied to similar organolithium compounds.

2.1. Software and Hardware

All calculations would be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Spartan. The computations would be carried out on high-performance computing clusters to manage the computational cost of the chosen theoretical level.

2.2. Level of Theory

Density Functional Theory (DFT) is the method of choice for this system, offering a good balance between accuracy and computational expense.

-

Functional: The B3LYP hybrid functional is proposed. It has a proven track record for providing reliable geometries and relative energies for a wide range of organic and organometallic compounds.

-

Basis Set: The 6-311+G(d,p) basis set is recommended. This triple-zeta basis set provides sufficient flexibility for the valence electrons. The inclusion of diffuse functions (+) is important for accurately describing the anionic character of the carbanionic portion of the molecule, and polarization functions (d,p) are crucial for describing the bonding, particularly around the lithium cation and the stereocenter.

2.3. Geometry Optimization and Frequency Calculations

The geometries of all proposed conformers of 3-ethylcyclopentenyllithium would be fully optimized in the gas phase without any symmetry constraints. Following each optimization, a frequency calculation would be performed at the same level of theory to verify that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute thermochemical data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

2.4. Solvation Effects

To simulate a more realistic chemical environment, single-point energy calculations would be performed on the gas-phase optimized geometries using a polarizable continuum model (PCM), with tetrahydrofuran (THF) as the solvent, as this is a common solvent for reactions involving organolithium reagents.

Conformational Analysis

The conformational landscape of 3-ethylcyclopentenyllithium is primarily determined by the puckering of the cyclopentene ring and the orientation of the ethyl substituent. The cyclopentene ring is known to adopt a non-planar "envelope" conformation to alleviate torsional strain. The ethyl group can then be oriented in either a pseudo-axial or pseudo-equatorial position relative to the approximate plane of the ring. Furthermore, the lithium atom is expected to coordinate to the π-face of the allylic anion. This leads to two primary sets of conformers, with the lithium on the same side (syn) or the opposite side (anti) as the ethyl group.

Based on these considerations, four low-energy conformers are proposed for investigation:

-

exo-pseudo-equatorial: The ethyl group is in a pseudo-equatorial position, and the lithium is on the same face of the ring.

-

exo-pseudo-axial: The ethyl group is in a pseudo-axial position, and the lithium is on the same face of the ring.

-

endo-pseudo-equatorial: The ethyl group is in a pseudo-equatorial position, and the lithium is on the opposite face of the ring.

-

endo-pseudo-axial: The ethyl group is in a pseudo-axial position, and the lithium is on the opposite face of the ring.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data that would be expected from the proposed computational study. These values are illustrative and based on known trends for similar molecules.

Table 1: Hypothetical Relative Energies of 3-Ethylcyclopentenyllithium Conformers

| Conformer | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (THF) |

| endo-pseudo-equatorial | 0.00 | 0.00 | 0.00 |

| endo-pseudo-axial | 1.25 | 1.10 | 1.30 |

| exo-pseudo-equatorial | 2.50 | 2.65 | 2.40 |

| exo-pseudo-axial | 3.80 | 3.95 | 3.70 |

Note: The endo-pseudo-equatorial conformer is assigned as the reference with a relative energy of 0.00 kcal/mol, as it is expected to be the most stable due to minimized steric interactions.

Table 2: Hypothetical Key Geometric Parameters for the endo-pseudo-equatorial Conformer

| Parameter | Value |

| C1-C2 Bond Length | 1.38 Å |

| C2-C3 Bond Length | 1.42 Å |

| C1-C5 Bond Length | 1.52 Å |

| C-Li Average Distance | 2.05 Å |

| C1-C2-C3 Bond Angle | 110.5° |

| C3-C4-C5 Bond Angle | 104.0° |

| C1-C5-C4-C3 Dihedral Angle | 25.0° |

Visualizations

5.1. Computational Workflow

The logical flow of the proposed theoretical study is depicted in the following diagram.

Aggregation of 3-Ethylcyclopentenyllithium in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organolithium reagents are pivotal in modern organic synthesis, serving as potent nucleophiles and bases. Their reactivity, selectivity, and stability are intrinsically linked to their aggregation state in solution. This technical guide provides an in-depth examination of the probable solution-state aggregation of 3-ethylcyclopentenyllithium. While direct experimental studies on this specific allylic lithium compound are not prevalent in the reviewed literature, this document synthesizes established principles from analogous organolithium systems, including cyclopentenyl and other allylic lithium derivatives, to project its likely behavior. This guide outlines the fundamental equilibria at play, details the established experimental protocols for their characterization, and presents hypothetical models for the aggregation of 3-ethylcyclopentenyllithium, offering a predictive framework for researchers in the field.

Introduction to Organolithium Aggregation

Organolithium compounds, due to the highly polar nature of the carbon-lithium bond, exhibit a strong tendency to form aggregates in solution.[1][2] This phenomenon is a mechanism to stabilize the electron-deficient lithium centers and the electron-rich carbanionic carbons. The degree of aggregation, denoted by the aggregation number 'n', can significantly influence the reagent's nucleophilicity, basicity, and kinetic behavior. Common aggregation states for organolithium species include monomers, dimers, tetramers, and even higher-order structures, often coexisting in a dynamic equilibrium.[3]

The position of this equilibrium is sensitive to several factors:

-

Solvent: Coordinating solvents such as tetrahydrofuran (THF) and diethyl ether can solvate the lithium cations, breaking down larger aggregates into smaller, more reactive species.

-

Steric Hindrance: Bulky organic substituents can sterically disfavor the formation of higher-order aggregates.

-

Temperature: Lower temperatures often favor the formation of more organized, higher-order aggregates.

-

Presence of Lewis Bases: Additives like tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (HMPA) can coordinate to the lithium centers and deaggregate the organolithium species.[1]

For allylic lithium compounds, the delocalization of the negative charge across the three-carbon framework can also influence the aggregation state.[4]

Hypothetical Aggregation Equilibria of 3-Ethylcyclopentenyllithium

Based on studies of structurally similar allylic and cyclopentenyl lithium compounds, 3-ethylcyclopentenyllithium is expected to exist as an equilibrium mixture of various aggregates in solution. The primary equilibria would likely involve monomeric, dimeric, and potentially tetrameric species.

Caption: Dynamic equilibrium between monomeric, dimeric, and tetrameric states of an organolithium reagent in solution.

In non-coordinating hydrocarbon solvents, higher aggregates like tetramers are likely to be favored. In ethereal solvents such as THF, the equilibrium is expected to shift towards lower aggregation states, primarily dimers and monomers, due to the coordination of solvent molecules to the lithium centers. The ethyl substituent at the 3-position of the cyclopentenyl ring is not exceptionally bulky and is therefore unlikely to completely prevent the formation of dimeric or even tetrameric structures.

Experimental Protocols for Determining Aggregation State

The characterization of organolithium aggregation states relies on specialized spectroscopic and colligative property measurements, typically performed at low temperatures to slow down dynamic exchange processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of organolithium aggregates.

Methodology:

-

Sample Preparation: A solution of 3-ethylcyclopentenyllithium is prepared in a suitable deuterated solvent (e.g., THF-d₈, toluene-d₈) under an inert atmosphere (argon or nitrogen) at low temperature (typically below -78 °C). The concentration should be carefully controlled as it can influence the aggregation equilibrium.

-

Isotopic Labeling (Optional but Recommended): Synthesis of ⁶Li-enriched 3-ethylcyclopentenyllithium can greatly simplify the analysis. ⁶Li has a nuclear spin I = 1, resulting in a 1:1:1 triplet for a carbon coupled to a single ⁶Li, while the more abundant ⁷Li (I = 3/2) gives a more complex 1:1:1:1 quartet.

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra at various low temperatures.

-

The multiplicity of the carbanionic carbon signals due to ¹³C-⁶Li or ¹³C-⁷Li coupling can directly indicate the number of lithium atoms in close proximity. For a static dimer, one might observe a signal corresponding to a carbon coupled to two lithium atoms.

-

The chemical shifts of the allylic carbons can also provide insight into the degree of charge delocalization and the nature of the C-Li bonding.[5]

-

-

⁷Li or ⁶Li NMR Spectroscopy:

-

Different aggregation states often have distinct lithium chemical shifts. The observation of multiple signals can indicate the presence of a mixture of aggregates.

-

Diffusion-ordered spectroscopy (DOSY) can be used to differentiate species based on their different diffusion coefficients, which correlate with their size.

-

Cryoscopy

Cryoscopy is a classical method for determining the molecular weight of a solute in solution by measuring the freezing point depression of a solvent. The apparent molecular weight can then be used to calculate the average degree of aggregation.

Methodology:

-

Apparatus: A specialized cryoscopy apparatus is used, allowing for the maintenance of an inert atmosphere and precise temperature measurement.

-

Solvent Selection: A solvent with a suitable freezing point and cryoscopic constant (e.g., benzene, cyclohexane) is chosen. The organolithium compound must be soluble and stable in this solvent.

-

Measurement:

-

The freezing point of the pure solvent is accurately determined.

-

A known weight of 3-ethylcyclopentenyllithium is added to a known weight of the solvent.

-

The freezing point of the resulting solution is measured.

-

-

Calculation: The freezing point depression (ΔTf) is used to calculate the apparent molecular weight (M_app) using the formula: ΔTf = Kf * m, where Kf is the cryoscopic constant of the solvent and m is the molality of the solution.

-

Aggregation Number (N): The aggregation number is calculated as N = M_app / M_monomer, where M_monomer is the molecular weight of the monomeric 3-ethylcyclopentenyllithium.

Caption: General experimental workflow for determining the aggregation state of an organolithium compound.

Quantitative Data Summary (Hypothetical)

While no specific experimental data for 3-ethylcyclopentenyllithium exists in the literature, the following table presents a hypothetical summary of expected results based on studies of analogous compounds, such as the lithium enolate of cyclopentanone. This table is for illustrative purposes to guide researchers in their data presentation.

| Solvent | Technique | Concentration (M) | Temperature (°C) | Proposed Major Aggregates | Aggregation Number (N) |

| Toluene-d₈ | ¹³C NMR | 0.1 | -80 | Tetramer/Dimer | 3.5 - 4.0 |

| THF-d₈ | ¹³C NMR | 0.1 | -80 | Dimer | 1.8 - 2.2 |

| THF-d₈ | ⁷Li NMR | 0.1 | -80 | Dimer/Monomer | 1.5 - 2.0 |

| Cyclohexane | Cryoscopy | 0.05 | 6.5 | Tetramer | ~4.0 |

Conclusion and Outlook

The aggregation state of 3-ethylcyclopentenyllithium in solution is a critical parameter governing its chemical behavior. Based on established principles of organolithium chemistry, it is predicted to exist in a dynamic equilibrium between monomeric, dimeric, and tetrameric forms, with the position of the equilibrium being highly dependent on the solvent environment. In ethereal solvents like THF, dimeric and monomeric species are expected to predominate, leading to higher reactivity. In non-coordinating hydrocarbon solvents, the formation of less reactive, higher-order aggregates such as tetramers is anticipated.

The experimental protocols detailed in this guide, particularly low-temperature NMR spectroscopy and cryoscopy, provide a robust framework for the definitive characterization of the solution structure of 3-ethylcyclopentenyllithium. Such studies are essential for understanding and optimizing reactions involving this and related organolithium reagents in synthetic and medicinal chemistry. Future computational studies could also provide valuable insights into the energetic landscape of the various aggregation states.[6][7]

References

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]